molecular formula C14H12FNOS B6576631 2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-benzo[e][1,3]oxazine-4-thione CAS No. 184109-88-4

2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-benzo[e][1,3]oxazine-4-thione

Cat. No.: B6576631
CAS No.: 184109-88-4
M. Wt: 261.32 g/mol
InChI Key: JEPLNZZBPMZWPT-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-benzo[e][1,3]oxazine-4-thione is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by the presence of a fluorophenyl group and a thione group attached to the oxazine ring. It has garnered interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-benzo[e][1,3]oxazine-4-thione typically involves multicomponent reactions. One common method is the condensation of 4-fluoroaniline, cyclohexanone, and carbon disulfide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazine-thione compound .

Industrial Production Methods

Industrial production of this compound can be achieved through high-throughput mechanochemistry, which allows for the parallel synthesis of multiple samples. This method involves the use of a mechanochemical milling system that facilitates the one-pot three-component reaction, enhancing the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-benzo[e][1,3]oxazine-4-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazine ring can be reduced to form tetrahydro derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydro derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-benzo[e][1,3]oxazine-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-benzo[e][1,3]oxazine-4-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-benzo[e][1,3]oxazine-4-thione is unique due to the presence of both the fluorophenyl and thione groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups enhances its versatility in various chemical reactions and its potential as a pharmacologically active compound.

Properties

IUPAC Name

2-(4-fluorophenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNOS/c15-10-7-5-9(6-8-10)13-16-14(18)11-3-1-2-4-12(11)17-13/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPLNZZBPMZWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701167785
Record name 2-(4-Fluorophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184109-88-4
Record name 2-(4-Fluorophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184109-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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